molecular formula C7H15NO2 B13560224 (S)-2-(2-Morpholinyl)-2-propanol

(S)-2-(2-Morpholinyl)-2-propanol

Cat. No.: B13560224
M. Wt: 145.20 g/mol
InChI Key: NUHBKQNFFDEPAP-UHFFFAOYSA-N
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Description

(S)-2-(2-Morpholinyl)-2-propanol is a chiral compound with a morpholine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Morpholinyl)-2-propanol typically involves the reaction of morpholine with a suitable chiral precursor. One common method is the reduction of a ketone precursor using a chiral reducing agent to obtain the desired (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Morpholinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(2-Morpholinyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Morpholinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s chiral nature allows for selective binding to specific enantiomeric forms of the targets, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Morpholinyl)-2-propanol: The enantiomer of the (S)-form, with different biological activity and selectivity.

    2-(2-Pyrrolidinyl)-2-propanol: A similar compound with a pyrrolidine ring instead of a morpholine ring.

    2-(2-Piperidinyl)-2-propanol: Another analog with a piperidine ring.

Uniqueness

(S)-2-(2-Morpholinyl)-2-propanol is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-morpholin-2-ylpropan-2-ol

InChI

InChI=1S/C7H15NO2/c1-7(2,9)6-5-8-3-4-10-6/h6,8-9H,3-5H2,1-2H3

InChI Key

NUHBKQNFFDEPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCCO1)O

Origin of Product

United States

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